Acetanilide, 2',5'-diborono-
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Overview
Description
Acetanilide, 2’,5’-diborono- is a derivative of acetanilide, an aromatic compound with a phenyl ring attached to an acetamido group
Preparation Methods
The synthesis of Acetanilide, 2’,5’-diborono- typically involves the introduction of boronic acid groups into the acetanilide structure. One common method is the reaction of acetanilide with boronic acid derivatives under specific conditions. For example, the reaction can be carried out using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the use of a boronic acid and a halogenated acetanilide derivative .
Chemical Reactions Analysis
Acetanilide, 2’,5’-diborono- undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to remove the boronic acid groups, yielding the parent acetanilide.
Scientific Research Applications
Acetanilide, 2’,5’-diborono- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s boron-containing structure makes it a potential candidate for boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: It may be explored for its potential use in drug development, particularly for its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of Acetanilide, 2’,5’-diborono- involves its ability to interact with various molecular targets through its boronic acid groups. These groups can form reversible covalent bonds with diols and other nucleophiles, making the compound useful in sensing and diagnostic applications. The boronic acid groups can also participate in the formation of stable complexes with enzymes and other proteins, potentially modulating their activity .
Comparison with Similar Compounds
Acetanilide, 2’,5’-diborono- can be compared with other boronic acid derivatives, such as phenylboronic acid and benzylboronic acid. While these compounds also contain boronic acid groups, Acetanilide, 2’,5’-diborono- is unique due to its acetanilide backbone, which imparts different chemical properties and reactivity. Similar compounds include:
Phenylboronic acid: Used in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.
Benzylboronic acid: Utilized in the synthesis of pharmaceuticals and as a building block in organic chemistry.
By understanding the unique properties and applications of Acetanilide, 2’,5’-diborono-, researchers can explore its potential in various scientific and industrial fields.
Properties
CAS No. |
101651-68-7 |
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Molecular Formula |
C8H11B2NO5 |
Molecular Weight |
222.80 g/mol |
IUPAC Name |
(2-acetamido-4-boronophenyl)boronic acid |
InChI |
InChI=1S/C8H11B2NO5/c1-5(12)11-8-4-6(9(13)14)2-3-7(8)10(15)16/h2-4,13-16H,1H3,(H,11,12) |
InChI Key |
XYGXYTKKXHFLLI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)B(O)O)NC(=O)C)(O)O |
Origin of Product |
United States |
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